molecular formula C19H34O2 B149864 Methyl linolelaidate CAS No. 2566-97-4

Methyl linolelaidate

Cat. No. B149864
CAS RN: 2566-97-4
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
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Description

Methyl linolelaidate is a methyl ester derived from the conjugated linoleic acid (CLA), specifically from the linoleic acid isomers. It is a compound of interest due to its presence in various lipid samples and its susceptibility to oxidation and other chemical reactions .

Synthesis Analysis

The synthesis of methyl linolelaidate can be achieved through methylation methods. One approach involves using a 1.0 N H2SO4/methanol solution for free CLA or a 20% tetramethylguanidine (TMG)/methanol solution for CLA esterified in different lipid matrices . Another method includes the use of homogeneous transition metal catalysis, such as the Wilkinson-catalyst RhCl(PPh3)3 activated by tin(II)chloride-dihydrate, to produce conjugated methyl linoleates from methyl linoleate .

Molecular Structure Analysis

The molecular structure of methyl linolelaidate consists of a methyl ester group attached to a long-chain fatty acid with conjugated double bonds. The exact position and configuration of these double bonds can vary, leading to different isomers .

Chemical Reactions Analysis

Methyl linolelaidate can undergo various chemical reactions. Oxidation in aqueous dispersion has been observed to proceed smoothly without an induction period, leading to the formation of conjugated diene hydroperoxides . Acid-promoted reactions with nitrite ions can result in complex patterns of nitroalkene, nitrohydroxy, and other novel products . Additionally, radical addition reactions can yield telomers and adducts, some of which may undergo cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl linolelaidate are influenced by its susceptibility to oxidation and the formation of volatile products. Oxidation can be inhibited by antioxidants such as vitamin E and vitamin C, which act as chain-breaking antioxidants . The formation of 1,4-epoxides from methyl linoleate by reaction with toluene-p-sulphonic acid indicates that methyl linolelaidate can also undergo epoxidation reactions . The catalytic epoxidation of methyl linoleate using transition metal complexes further supports this reactivity .

Scientific Research Applications

Impact on Human Umbilical Vein Endothelial Cells

Methyl linolelaidate has been studied for its effects on human umbilical vein endothelial cells (HUVECs). Research shows that linolelaidic acid can induce cell injury more seriously than elaidic acid. It significantly decreases cell viability, increases apoptotic cells and cells in the G1 phase, and alters the expression of pro-apoptotic proteins and inflammation factors. This suggests that linolelaidic acid could have a stronger lesion effect on HUVECs, potentially affecting cardiovascular disease research (Jing Li et al., 2017).

Effect on Human Umbilical Vein Smooth Muscle Cells

A study on human umbilical vein smooth muscle cells (HUVSMC) indicates that linolelaidic acid has a stronger proliferative effect compared to elaidic acid. This is measured through cell proliferation rates and alterations in specific mRNA and protein expression levels. These findings are significant for understanding cardiovascular diseases like atherosclerosis (Xiao-ping Li et al., 2013).

Lipoprotein Secretion in HepG2 Cells

Linolelaidic acid, compared to linoleic and palmitic acids, shows more adverse effects on the concentration and composition of lipoproteins secreted by human hepatoma HepG2 cells. It impacts the secretion and accumulation of different cholesterol types, which could have implications for research into lipid metabolism and cardiovascular diseases (N. Dashti et al., 2002).

Catalytic Oxidation in Biodiesel

Methyl linolelaidate's role in biodiesel oxidation has been examined, particularly in the presence of iron acetate. The study explores the catalytic oxidation reactions and identifies effective inhibitors for this process. This is relevant for understanding and improving biodiesel stability and performance (Sui Meng et al., 2021).

Cardioprotective Effects

Research using Crocodylus moreletii oil, rich in linolelaidic acid, suggests potential cardioprotective effects. This includes decreasing infarct area and altering perfusion pressure, indicating possible applications in heart failure treatments (2020).

Influence on MOLT-4 Leukaemia Cells

A study focusing on the effects of linoleic and linolelaidic acids on MOLT-4 T-lymphoblastic leukaemia cells reveals that linolelaidic acid can differentially influence cell proliferation and apoptosis. These findings contribute to the understanding of how fatty acids impact cancer cell behavior (M. Phoon et al., 2001).

properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl linolelaidate

CAS RN

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linolelaidate
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Record name Methyl linoleate hydroperoxide
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Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Record name METHYL LINOLELAIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Methyl linolelaidate and what is its molecular formula and weight?

A1: Methyl linolelaidate is the methyl ester of linoleic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Its molecular formula is C19H34O2, and its molecular weight is 294.48 g/mol.

Q2: What is the significance of Methyl linolelaidate being found in natural products like Crocodylus moreletii oil and Hura crepitans seed oil?

A2: The presence of Methyl linolelaidate in Crocodylus moreletii oil [] and Hura crepitans seed oil [] highlights its natural occurrence. While these sources might not be conventional, it indicates the potential for further exploration of these natural resources for biodiesel production or other applications.

Q3: How does the structure of Methyl linolelaidate influence its oxidation stability?

A3: Methyl linolelaidate contains two double bonds, making it susceptible to oxidation. This characteristic is particularly relevant in the context of biodiesel production [], where high oxidation stability is desirable. Partial hydrogenation can be employed to reduce the number of double bonds and improve its stability.

Q4: How is Gas Chromatography-Mass Spectrometry (GC-MS) used to analyze Methyl linolelaidate?

A5: GC-MS is a powerful analytical technique used for identifying and quantifying Methyl linolelaidate in various samples, including plant extracts [, ] and biodiesel products [, , ]. The technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratios. This allows researchers to determine the presence and amount of Methyl linolelaidate in a sample.

Q5: What are the potential antibacterial properties of fixed oils containing Methyl linolelaidate?

A6: Studies have shown that fixed oils extracted from plants like Bridelia stipularis, which contain Methyl linolelaidate as a major component, exhibit antibacterial activity []. This suggests that Methyl linolelaidate, along with other compounds in the oil, may contribute to the observed antibacterial effects. Further research is needed to isolate and confirm the specific role of Methyl linolelaidate in this context.

Q6: What is the significance of identifying compounds like Methyl linolelaidate in traditional medicine, such as the use of Aspilia africana leaf extract for ulcer treatment?

A8: The identification of Methyl linolelaidate in the methanolic leaf extract of Aspilia africana [], a plant traditionally used for ulcer treatment, raises interesting research avenues. Further studies can investigate if Methyl linolelaidate contributes to the extract's observed gastroprotective effects, potentially leading to the development of novel ulcer treatments.

Q7: Beyond biodiesel and potential medicinal properties, are there other applications of Methyl linolelaidate being explored?

A9: Research on Methyl linolelaidate extends beyond biodiesel and potential medicinal applications. Its presence in various plant extracts and its chemical properties make it a subject of interest in fields like organic synthesis [] and material science. For instance, its reactivity with peroxides is being investigated [], highlighting its potential use as a building block for synthesizing other valuable chemicals.

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